H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-Lys-His-Cys(2)-Arg-Pro-Arg-Leu-Cys(2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An effective antagonist of apelin receptor (Ki = 82 nM; IC50 = 93 nM) that antagonizes the inhibitory affect of [Pyr1]-Apelin-13 on forskolin-induced cAMP accumulation in CHO-K1-APJ cells.
科学的研究の応用
Protein Structure and Histocompatibility : A study by Uehara et al. (1980) investigated the primary structure of murine major histocompatibility complex alloantigens. They determined the amino acid sequence of a specific glycopeptide fragment, providing insights into the structural aspects of histocompatibility antigens. This research helps in understanding the molecular basis of immune response mechanisms.
Peptide Synthesis and Protein Kinase Inhibition : Shea et al. (1990) synthesized a heptapeptide, including a sequence similar to the one mentioned, and studied its role in inhibiting the cAMP-dependent protein kinase. The study, detailed in Shea et al. (1990), highlights the potential of specific peptides in modulating enzyme activities, which could have implications in therapeutic interventions.
Zinc Finger Proteins and DNA Binding : Negi et al. (2011) explored the role of an arginine residue in the zinc finger proteins for DNA binding, as detailed in Negi et al. (2011). Their study provides valuable information about the molecular interactions between zinc finger proteins and DNA, contributing to our understanding of gene expression regulation.
Peptide Antagonists in Human Melanin-Concentrating Hormone Receptors : Research by Bednarek et al. (2002), found in Bednarek et al. (2002), involved the synthesis and evaluation of peptide antagonists for human melanin-concentrating hormone receptors. This study contributes to the development of selective antagonists, which could be crucial in treating various disorders related to these receptors.
Proteinase Inhibition Studies : Rigbi and Katcoff (2009) investigated the interaction of a specific C-terminal undecapeptide of ovine prolactin with proteinases. Their findings, as seen in Rigbi and Katcoff (2009), provide insights into proteinase inhibition mechanisms, which are important for understanding protein degradation and regulation processes in biological systems.
Human Chorionic Gonadotropin Structure : Morgan et al. (1975) determined the amino acid sequence of both the alpha and beta subunits of human chorionic gonadotropin. As detailed in Morgan et al. (1975), their work contributes to the understanding of the molecular structure of this hormone, which plays a critical role in human reproduction.
Conformation Control by Metal Ions : Yamamura et al. (1997) studied the structure of a peptide influenced by metal ions, relevant to the cysteine-containing metal-binding sites in proteins. The research, found in Yamamura et al. (1997), provides insights into how metal ions can affect peptide conformations, which is significant in understanding metalloprotein functions.
Tumor-Derived Angiogenin Structure : Strydom et al. (1985) analyzed the amino acid sequence of human tumor-derived angiogenin, a factor involved in tumor angiogenesis. Their findings, as reported in Strydom et al. (1985), are crucial for understanding the molecular basis of tumor growth and development.
作用機序
Target of Action
MM 54 is a competitive antagonist at the Apelin Receptor (APJ) . The Apelin Receptor is a G protein-coupled receptor that plays crucial roles in regulating cardiovascular function, fluid homeostasis, and adipocyte metabolism.
Mode of Action
MM 54 interacts with its target, the Apelin Receptor, by inhibiting the binding of apelin, a peptide hormone, to the receptor . It behaves as a potent and selective inhibitor of apelin binding and APJ receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by MM 54 is the apelin-APJ system. By inhibiting the binding of apelin to the APJ receptor, MM 54 disrupts the normal signaling processes of this pathway . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
It has been shown that mm 54 can be administered via intraperitoneal injection .
Result of Action
In vivo studies have shown that MM 54 possesses anti-tumor activity in glioblastoma models . Specifically, it was found to reduce tumor progression and lengthen survival time .
Action Environment
It is known that mm 54 is stable under nitrogen and should be stored away from moisture and light .
特性
IUPAC Name |
(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJYNYGARUVBJU-CSRTWURCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H121N29O15S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1737.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。